N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]pyrazine-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a furan ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine ring, followed by the introduction of the furan and other substituents through various coupling reactions. Common reagents might include organometallic compounds, catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a drug candidate for various therapeutic targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]pyrazine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazine derivatives, furan derivatives, and carboxamide-containing molecules. Examples could be:
- Pyrazine-2-carboxamide
- Furan-2-carboxamide
- N-(4-methylphenyl)-pyrazine-2-carboxamide
Uniqueness
The uniqueness of N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]pyrazine-2-carboxamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C28H28N4O3 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-(4-propan-2-ylanilino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C28H28N4O3/c1-19(2)21-10-12-23(13-11-21)31-27(33)26(22-8-6-20(3)7-9-22)32(18-24-5-4-16-35-24)28(34)25-17-29-14-15-30-25/h4-17,19,26H,18H2,1-3H3,(H,31,33) |
InChI Key |
UMCZENVGEBWULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)N(CC3=CC=CO3)C(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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